

# Protocol for High-Yield Expression and Purification of Recombinant Mpro

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Compound of Interest		
Compound Name:	SARS-CoV MPro-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the expression and purification of recombinant Main Protease (Mpro), a crucial enzyme in the life cycle of coronaviruses and a primary target for antiviral drug development. The following sections detail the experimental procedures, expected quantitative outcomes, and visual workflows to guide researchers in obtaining high-purity, active Mpro for structural and functional studies, as well as for high-throughput screening of inhibitors.

# **Data Presentation: Summary of Quantitative Data**

Successful purification of recombinant Mpro should yield a high concentration of pure, active protein. The following table summarizes typical quantitative data obtained from the expression and purification of SARS-CoV-2 Mpro in an E. coli expression system. These values can serve as a benchmark for researchers.



Parameter	Typical Value	Notes
Expression System	E. coli BL21(DE3)	Commonly used for high-level protein expression.
Culture Volume	1 Liter	Standard laboratory scale.
Protein Yield (per Liter of Culture)	30 - 120 mg[1]	Yield can vary depending on the expression construct and culture conditions.[1]
Purity (after final purification step)	>95%	Assessed by SDS-PAGE.
Final Protein Concentration	10 - 33 mg/mL[2][3][4]	Concentration is crucial for downstream applications like crystallography.
Enzyme Activity	Active	Confirmed by a fluorogenic activity assay.

# **Experimental Protocols**

This protocol describes the expression of His-tagged Mpro in E. coli and a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

### **Gene Cloning and Expression Vector**

The cDNA sequence of the Mpro gene is cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification. The construct should be sequence-verified before proceeding.

### Expression of Recombinant Mpro in E. coli

 Transformation: Transform the Mpro expression plasmid into a competent E. coli strain, such as BL21(DE3). Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.



- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Incubation: Continue to incubate the culture at 16-18°C for 16-20 hours with shaking. This lower temperature promotes proper protein folding and solubility.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  Discard the supernatant and store the cell pellet at -80°C until purification.

### **Purification of Recombinant Mpro**

#### **Buffers Required:**

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.
- SEC Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

#### Purification Steps:

- Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
  Collect the clarified supernatant.



- IMAC (Affinity Chromatography):
  - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
  - Load the clarified supernatant onto the column.
  - Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
  - Elute the His-tagged Mpro with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- Size-Exclusion Chromatography (SEC):
  - Pool the fractions containing Mpro from the IMAC step.
  - Concentrate the pooled fractions to a suitable volume (e.g., 2-5 mL) using a centrifugal filter unit.
  - Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
  - Load the concentrated protein onto the SEC column.
  - Collect fractions and analyze by SDS-PAGE for purity.
- Purity Analysis and Storage:
  - Pool the purest fractions from SEC.
  - Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
  - Assess the final purity by SDS-PAGE. The protein should appear as a single band.
  - For long-term storage, add glycerol to a final concentration of 10-20%, aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.

### **Mpro Activity Assay**



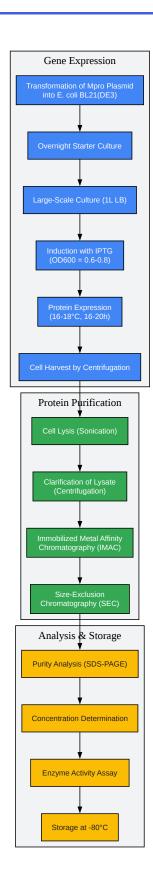
The enzymatic activity of the purified Mpro can be confirmed using a fluorogenic substrate. A common assay utilizes a FRET-based peptide substrate that, upon cleavage by Mpro, results in an increase in fluorescence.

- Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and the purified Mpro enzyme.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader.

## **Mandatory Visualizations**

The following diagrams illustrate the key processes involved in the expression and purification of recombinant Mpro and its biological function.

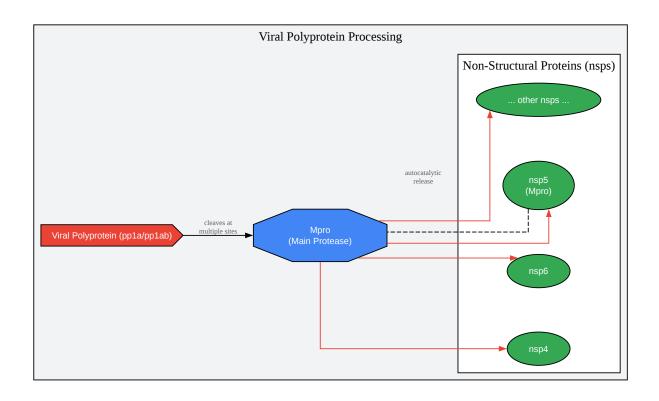




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Caption: Workflow for Recombinant Mpro Expression and Purification.





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Caption: Role of Mpro in Viral Polyprotein Cleavage.

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### References



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